molecular formula C15H22Br2O2 B3049906 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene CAS No. 224558-17-2

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene

Cat. No.: B3049906
CAS No.: 224558-17-2
M. Wt: 394.14 g/mol
InChI Key: HHMXNTWGFMVVSV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is a substituted benzene derivative engineered for advanced materials research. This compound is characterized by its two bromine atoms and an 2-ethylhexyloxy side chain, a structural motif known to enhance solubility and processability in organic solvents . It serves as a versatile and critical building block (monomer) in organic synthesis, particularly in the development of π-conjugated polymers for the field of organic electronics. Researchers utilize this compound in cross-coupling reactions, such as Suzuki or Yamamoto polycondensations, to construct complex polymer backbones. Its primary research value lies in its application as a precursor for synthesizing specialized polymers, including benzo[1,2-b:4,5-b']difuran (BDF)-based units and dialkoxy-substituted phenylene polymers, which are key materials in the fabrication of organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The incorporation of the (2-ethylhexyl)oxy group promotes favorable material properties in the resulting polymers, such as improved intermolecular packing and film-forming capabilities, which are essential for high-performance electronic devices . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXNTWGFMVVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592808
Record name 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224558-17-2
Record name 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2,5-Dihydroxybenzene (Hydroquinone Derivative)

Hydroquinone derivatives serve as versatile precursors due to their symmetrical dihydroxy groups. The synthesis begins with selective protection of the 5-hydroxy group as a methoxy ether:

  • Methylation at Position 5 :
    Treatment of 2,5-dihydroxybenzene with methyl iodide in acetone under reflux, catalyzed by potassium carbonate, yields 2-hydroxy-5-methoxybenzene.
    $$
    \text{2,5-Dihydroxybenzene} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{2-Hydroxy-5-methoxybenzene} + \text{HI}
    $$
  • Etherification at Position 2 :
    The free 2-hydroxy group undergoes Williamson ether synthesis with 2-ethylhexyl bromide. In dimethyl sulfoxide (DMSO), sodium hydride deprotonates the phenol, enabling nucleophilic attack on the alkyl bromide:
    $$
    \text{2-Hydroxy-5-methoxybenzene} + \text{2-Ethylhexyl bromide} \xrightarrow{\text{NaH, DMSO}} \text{2-[(2-Ethylhexyl)Oxy]-5-methoxybenzene} + \text{NaBr}
    $$
    This step achieves >80% yield under optimized conditions (12 h, 60°C).

Regioselective Dibromination: Introducing Halogens at Positions 1 and 4

Electrophilic Aromatic Substitution (EAS)

The methoxy and ether groups direct bromine to ortho and para positions. However, steric hindrance from the 2-ethylhexyl group limits substitution at position 3, favoring positions 1 and 4.

Procedure :

  • First Bromination :
    A solution of 2-[(2-ethylhexyl)oxy]-5-methoxybenzene in dichloromethane is treated with bromine (1 equiv) and iron(III) bromide at 0°C. The reaction proceeds via generation of Br⁺, attacking position 1 (ortho to the ether):
    $$
    \text{2-[(2-Ethylhexyl)Oxy]-5-methoxybenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{1-Bromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene} + \text{HBr}
    $$
  • Second Bromination :
    Addition of a second equivalent of bromine at 25°C targets position 4 (ortho to the methoxy group), completing the dibromination:
    $$
    \text{1-Bromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound} + \text{HBr}
    $$

Challenges :

  • Competitive para-bromination relative to the ether (position 5) is mitigated by the pre-existing methoxy group, which blocks this site.
  • Over-bromination is avoided by stoichiometric control and low-temperature conditions.

Alternative Pathways and Comparative Analysis

Ullmann Coupling for Ether Formation

An alternative to Williamson synthesis employs copper-catalyzed coupling between 2-bromo-5-methoxybenzene and 2-ethylhexanol. While avoiding strong bases, this method suffers from lower yields (50–60%) and requires elevated temperatures (120°C).

Directed Ortho-Metalation (DoM)

Using methoxy as a directing group, lithium diisopropylamide (LDA) deprotonates the ortho position, enabling regioselective bromination. However, compatibility with the ether group remains problematic, necessitating protective strategies.

Industrial Scalability and Environmental Considerations

The Williamson ether synthesis route is favored for scale-up due to:

  • Cost Efficiency : 2-Ethylhexyl bromide is commercially available and less expensive than specialized coupling reagents.
  • Solvent Recovery : DMSO and acetone are recycled via distillation, reducing waste.
  • Catalyst Reusability : Iron(III) bromide from bromination steps is recuperated via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones.

Scientific Research Applications

Structure and Stability

The compound features two bromine atoms and an ether functional group, which significantly influence its chemical reactivity and stability. The presence of the methoxy group enhances its solubility in organic solvents, making it suitable for various applications.

Physical Properties

  • Molecular Weight : 394.147 g/mol
  • Appearance : Typically a colorless to pale yellow liquid.
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Material Science

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is utilized in the development of advanced materials, particularly in polymer science. Its brominated structure allows for enhanced thermal stability and flame retardancy in polymer matrices.

Case Study: Flame Retardant Polymers

Research has demonstrated that incorporating this compound into polymer formulations can significantly improve fire resistance without compromising mechanical properties. Studies indicate that polymers modified with this compound exhibit reduced flammability compared to unmodified counterparts.

Environmental Chemistry

The compound is also investigated for its potential role in environmental remediation. Its bromine content makes it a candidate for studies on the degradation of persistent organic pollutants (POPs).

Case Study: Degradation of Pollutants

A study examined the efficacy of this compound in degrading chlorinated hydrocarbons in contaminated soils. Results indicated a significant reduction in pollutant levels over time, suggesting its applicability in bioremediation strategies.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its bioactive properties. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. A notable study found that certain modifications led to increased potency against resistant strains of bacteria.

Comparative Analysis of Applications

Application AreaKey FindingsReference Source
Material ScienceEnhanced thermal stability and flame retardancy
Environmental ChemistryEffective degradation of persistent organic pollutants
Medicinal ChemistryAntimicrobial activity against resistant bacterial strains

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the ethylhexyl and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related halogenated aromatics. Below is a detailed comparison:

Structural Analogues

Compound Name Key Substituents Molecular Formula Key Applications Reactivity in Polymerization
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene Br (1,4), OCH₂CH(C₂H₅)(CH₂)₃CH₃ (2), OCH₃ (5) C₁₆H₂₂Br₂O₂ MEH-PPP synthesis, optoelectronics High (Br is a superior leaving group)
1,4-Bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene CH₂Br (1,4), OCH₂CH(C₂H₅)(CH₂)₃CH₃ (2), OCH₃ (5) C₁₈H₂₆Br₂O₂ MEH-PPV synthesis Moderate (bromomethyl groups require base activation)
2,20-((2,5-Bis(chloromethyl)-1,4-phenylene)bis(oxy))bis(9,9-dioctyl-9H-fluorene) Cl (2,5), fluorene-based side chains C₅₄H₆₆Cl₂O₂ Triplet-triplet annihilation upconversion Low (Cl less reactive than Br)
1-[(2-Ethylhexyl)oxy]-4-methoxybenzene OCH₂CH(C₂H₅)(CH₂)₃CH₃ (1), OCH₃ (4) C₁₅H₂₄O₂ Intermediate for conductive polymers Non-reactive (no halogen)

Reactivity and Polymer Performance

  • Halogen Influence : Bromine in 1,4-dibromo derivatives facilitates efficient coupling in GRIM polymerization, yielding high-molecular-weight MEH-PPP with extended π-conjugation (evidenced by deep red coloration post-polymerization) . Chlorinated analogues (e.g., 2,5-bis(chloromethyl) derivatives) show slower reaction kinetics and lower polymer conductivity due to weaker C–Cl bond dissociation .
  • Substituent Effects: The 2-ethylhexyloxy chain enhances solubility in organic solvents (e.g., THF, chloroform), critical for solution-processed optoelectronic devices. Non-halogenated derivatives (e.g., 1-[(2-ethylhexyl)oxy]-4-methoxybenzene) lack polymerization capability but serve as intermediates .

Application-Specific Differences

  • Optoelectronics : The dibromo compound’s high reactivity enables efficient synthesis of MEH-PPP, which exhibits strong two-photon fluorescence for biosensing . In contrast, bis(bromomethyl) derivatives produce MEH-PPV, a polymer with distinct absorption/emission profiles suited for photovoltaic cells .
  • Biosensors : MEH-PPP derived from the dibromo compound shows superior fluorescence quantum yield (Φ = 0.45) compared to chlorinated analogues (Φ = 0.28) due to enhanced electron delocalization .

Biological Activity

Overview

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene, with the molecular formula C16H24Br2O2, is an organic compound characterized by the presence of two bromine atoms, an ethylhexyl ether group, and a methoxy group attached to a benzene ring. This compound is of interest due to its potential biological activities, including enzyme inhibition and interactions with cellular receptors.

  • Molecular Weight : 394.14 g/mol
  • CAS Number : 224558-17-2
  • Physical State : Typically appears as a solid or crystalline substance.

The biological activity of this compound is primarily attributed to its structural components:

  • Bromine Atoms : These can participate in nucleophilic substitution reactions, potentially influencing enzyme activity.
  • Ethylhexyl Group : This hydrophobic component may enhance membrane permeability and influence interaction with lipid membranes.
  • Methoxy Group : This functional group can affect the compound's electronic properties, impacting its binding affinity to biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes. The specific inhibition mechanisms involve:

  • Competitive Inhibition : Competing with substrates for active sites in enzymes.
  • Non-competitive Inhibition : Binding to sites other than the active site, altering enzyme conformation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of dibromobenzene compounds exhibit antimicrobial properties against several bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.
  • Cytotoxicity Testing :
    • In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential for use in anticancer therapies. The mechanism involves apoptosis induction through mitochondrial pathways.
  • Receptor Modulation :
    • Research has indicated that similar compounds can modulate receptor activity related to neurotransmission and hormonal signaling, potentially influencing conditions like anxiety and depression.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
1,4-Dibromo-2,5-bis[(2-ethylhexyl)oxy]benzeneLacks methoxy groupSimilar enzyme inhibition
1,4-Dibromo-2,5-dimethoxybenzeneTwo methoxy groupsEnhanced receptor modulation
1,4-Dibromo-2,5-dihydroxybenzeneHydroxyl groups instead of ethylhexyl and methoxyDifferent solubility and reactivity

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

  • Toxicity Data : The compound has been classified under various safety categories due to potential skin and eye irritation upon contact.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene?

The compound is typically synthesized via bromination of its precursor, 2-((2-ethylhexyl)oxy)-5-methoxybenzene derivatives. A common method involves reacting 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene with potassium tert-butoxide in dry tetrahydrofuran (THF) under nitrogen, followed by purification via precipitation in methanol . Key steps include controlled addition of brominating agents (e.g., NBS or elemental bromine) and rigorous exclusion of moisture to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR), particularly ¹H and ¹³C NMR, is essential for confirming the substitution pattern and bromine positions. Two-dimensional NOESY NMR can resolve stereochemical ambiguities, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like methoxy and ether linkages .

Q. How is this compound used in polymer solar cell research?

It serves as a monomer for synthesizing conjugated polymers, such as poly(p-phenylene vinylene) derivatives, which are critical for light absorption and charge transport in photovoltaic devices. The 2-ethylhexyloxy group enhances solubility, enabling solution-processable thin films .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize undesired byproducts during bromination?

Competing reactions like over-bromination or ether cleavage can be mitigated by:

  • Using stoichiometric bromine equivalents under low temperatures (0–5°C).
  • Employing radical inhibitors (e.g., BHT) to suppress chain reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ UV-Vis spectroscopy .

Q. What strategies resolve discrepancies in NOESY NMR data for structural assignment?

Discrepancies often arise from dynamic molecular motion or overlapping signals. Solutions include:

  • Variable-temperature NMR to assess conformational flexibility.
  • Molecular modeling (DFT calculations) to correlate experimental NOE correlations with predicted geometries.
  • Cross-validation using X-ray crystallography if single crystals are obtainable .

Q. What are the challenges in scaling up synthesis for bulk polymer production?

Key issues include:

  • Maintaining regioselectivity during bromination at larger scales.
  • Purification of viscous intermediates (e.g., 2-ethylhexyloxy-substituted precursors) via column chromatography.
  • Ensuring batch-to-batch consistency in molecular weight and polydispersity during polymerization .

Q. How does the compound’s electronic structure influence its performance in optoelectronic devices?

The electron-withdrawing bromine atoms and electron-donating methoxy/ethylhexyloxy groups create a push-pull electronic configuration, reducing the bandgap and enhancing charge carrier mobility. Density Functional Theory (DFT) studies can quantify HOMO-LUMO levels and predict absorption maxima .

Safety and Handling

Q. What safety protocols are essential when handling this brominated aromatic compound?

  • Use PPE: N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact.
  • Work in a fume hood to avoid aerosol exposure.
  • Store in amber glass containers under inert gas (N₂ or Ar) to prevent degradation .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistent yields in polymerization reactions?

Variability often stems from trace moisture or oxygen. Remedies include:

  • Rigorous drying of solvents (e.g., THF over molecular sieves).
  • Pre-treatment of monomers with activated alumina to remove inhibitors.
  • Use of Schlenk line techniques for oxygen-sensitive steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Reactant of Route 2
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene

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